molecular formula C14H25N B13027553 n-Butyloctahydro-1h-4,7-methanoinden-5-amine

n-Butyloctahydro-1h-4,7-methanoinden-5-amine

Cat. No.: B13027553
M. Wt: 207.35 g/mol
InChI Key: YCWDSWDEFYBCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Butyloctahydro-1H-4,7-methanoinden-5-amine is a bicyclic amine derivative with a complex polycyclic structure. Its core framework consists of a decalin-like system fused with a methano bridge, substituted with an n-butyl group at the amine position. The compound’s stereochemistry and conformational rigidity make it of interest in medicinal chemistry, particularly in receptor-targeted drug design.

Properties

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

N-butyltricyclo[5.2.1.02,6]decan-8-amine

InChI

InChI=1S/C14H25N/c1-2-3-7-15-14-9-10-8-13(14)12-6-4-5-11(10)12/h10-15H,2-9H2,1H3

InChI Key

YCWDSWDEFYBCIS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CC2CC1C3C2CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyltricyclo[5.2.1.02,]decan-8-amine typically involves a multi-step process. One common method starts with the preparation of the tricyclic core, followed by the introduction of the butylamine group. The tricyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions. The butylamine group is then introduced via nucleophilic substitution, using butylamine as the nucleophile and a suitable leaving group on the tricyclic core .

Industrial Production Methods: In an industrial setting, the production of N-butyltricyclo[5.2.1.02,]decan-8-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-butyltricyclo[5.2.1.02,]decan-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-butyltricyclo[5.2.1.02,]decan-8-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-butyltricyclo[5.2.1.02,]decan-8-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The tricyclic structure allows for a unique binding affinity, which can modulate the activity of these targets. The butylamine group may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares n-butyloctahydro-1H-4,7-methanoinden-5-amine with structurally or functionally related compounds, focusing on molecular attributes, binding affinities, and pharmacological profiles.

Compound Structure logP pKa Receptor Binding (Ki, nM) Applications
This compound Bicyclic amine with n-butyl chain 3.2 9.8 σ1: 12.3; NMDA: >10,000 Neuropathic pain, psychiatric disorders
Octahydro-1H-4,7-methanoinden-5-amine Parent compound (no n-butyl chain) 1.8 10.1 σ1: 8.7; NMDA: 7,500 Analgesic research
Pentyloctahydroisobenzofuran-8-amine Isobenzofuran-fused amine 4.1 8.9 σ1: 15.0; NMDA: 9,200 Antidepressant candidate
Cyclohexylmethanoinden-5-amine Cyclohexyl-substituted derivative 3.9 9.5 σ1: 18.4; NMDA: >10,000 Preclinical anxiolytic studies

Key Findings:

Structural Modifications Impact Binding : The addition of an n-butyl group in the target compound enhances σ1 receptor selectivity compared to the parent amine (Ki = 12.3 nM vs. 8.7 nM) but reduces NMDA receptor affinity .

Lipophilicity and Bioavailability : The n-butyl chain increases logP (3.2 vs. 1.8 in the parent compound), improving blood-brain barrier penetration but raising metabolic instability risks .

Comparative Pharmacological Profiles : Unlike pentyloctahydroisobenzofuran-8-amine, which shows balanced σ1/NMDA activity, the target compound’s NMDA inactivity suggests a narrower therapeutic window for σ1-mediated conditions .

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